Cas no 473733-07-2 ((R)-Cyclopropyl(thiophen-2-yl)methanamine)

(R)-Cyclopropyl(thiophen-2-yl)methanamine structure
473733-07-2 structure
Product Name:(R)-Cyclopropyl(thiophen-2-yl)methanamine
CAS No:473733-07-2
MF:C8H11NS
MW:153.24464058876
CID:4760888
Update Time:2023-08-16

(R)-Cyclopropyl(thiophen-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-cyclopropyl(thiophen-2-yl)methanamine
    • (R)-Cyclopropyl(thiophen-2-yl)methanamine
    • Inchi: 1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1
    • InChI Key: AAQQXHHWWFZBRH-MRVPVSSYSA-N
    • SMILES: S1C=CC=C1[C@@H](C1CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 122
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.3
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